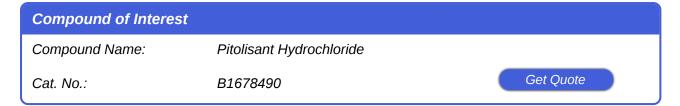


In vitro binding affinity of Pitolisant to histamine receptors

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An In-Depth Technical Guide on the In Vitro Binding Affinity of Pitolisant to Histamine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Pitolisant to the four subtypes of histamine receptors (H1R, H2R, H3R, and H4R). Pitolisant (Wakix®) is the first-in-class histamine H3 receptor (H3R) antagonist/inverse agonist approved for the treatment of narcolepsy.[1][2][3] Its therapeutic effects are primarily mediated through its high-affinity and selective binding to the H3R, which enhances the activity of histaminergic neurons in the brain.[4][5]

Quantitative Binding Affinity Data

Pitolisant demonstrates remarkable selectivity for the human histamine H3 receptor. Its binding affinity is several orders of magnitude higher for the H3R subtype compared to H1R, H2R, and H4R. This high selectivity minimizes off-target effects and contributes to its favorable safety profile. The affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand (Pitolisant) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The quantitative data from various in vitro binding studies are summarized in the table below.



Receptor Subtype	Binding Affinity (Ki)	Reference(s)
Histamine H3 Receptor (H3R)	0.16 nM - 1.0 nM	[4][5][6]
Histamine H1 Receptor (H1R)	>10,000 nM (>10 μM)	[6]
Histamine H2 Receptor (H2R)	>10,000 nM (>10 μM)	[6]
Histamine H4 Receptor (H4R)	>10,000 nM (>10 μM)	[6]

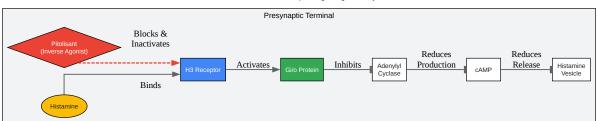
Table 1: In Vitro Binding Affinities of Pitolisant for Human Histamine Receptors.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located on the presynaptic terminals of histaminergic neurons, where it functions as an autoreceptor to inhibit histamine synthesis and release.[7][8] As an inverse agonist, Pitolisant not only blocks the binding of histamine but also reduces the receptor's constitutive activity, leading to a robust increase in histaminergic neurotransmission.[4][5][9]

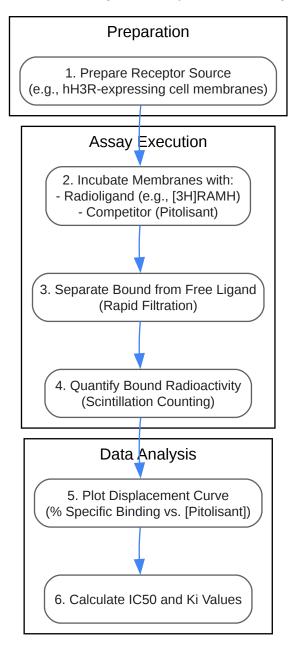


Histamine H3 Autoreceptor Signaling Pathway





Workflow for Radioligand Competition Binding Assay



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